molecular formula C19H23IO3 B5248217 1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene

1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene

Cat. No.: B5248217
M. Wt: 426.3 g/mol
InChI Key: SBZPYVMOOKSZDA-UHFFFAOYSA-N
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Description

1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C19H23IO3 This compound is characterized by the presence of an iodine atom, two methoxy groups, and a butoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including the iodination of a precursor compound and subsequent etherification reactions. One common method involves the following steps:

    Iodination: The precursor compound, 2-methoxy-4-methylphenol, is iodinated using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.

    Etherification: The iodinated product is then reacted with 4-(2-methoxy-4-methylphenoxy)butanol in the presence of a base such as potassium carbonate to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form a deiodinated product.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The iodine atom and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-methylphenol: A simpler analog with similar iodine and methyl substitutions.

    4-(2-Methoxy-4-methylphenoxy)butanol: A precursor used in the synthesis of the target compound.

    1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine: A structurally related compound with a piperazine moiety.

Uniqueness

1-[4-(2-Iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[4-(2-iodo-4-methylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23IO3/c1-14-6-8-17(16(20)12-14)22-10-4-5-11-23-18-9-7-15(2)13-19(18)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZPYVMOOKSZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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